Cas no 1060809-57-5 (4-fluoropyridine-2-sulfonyl Chloride)

4-Fluoropyridine-2-sulfonyl chloride is a versatile sulfonylation reagent used in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity as an electrophile, enabling efficient introduction of the 4-fluoropyridine-2-sulfonyl moiety into target molecules. The fluorine substituent enhances electron-withdrawing properties, improving its utility in nucleophilic substitution reactions. This compound is particularly valuable in medicinal chemistry for constructing sulfonamide derivatives, which are common pharmacophores in drug development. It exhibits good stability under controlled conditions, facilitating handling and storage. The product's specificity and reactivity make it a preferred choice for synthesizing complex heterocyclic compounds and functionalized intermediates.
4-fluoropyridine-2-sulfonyl Chloride structure
1060809-57-5 structure
Product Name:4-fluoropyridine-2-sulfonyl Chloride
CAS No:1060809-57-5
MF:C5H3ClFNO2S
MW:195.599222421646
CID:1171450
PubChem ID:55279476
Update Time:2025-06-10

4-fluoropyridine-2-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 4-fluoropyridine-2-sulfonyl Chloride
    • DTXSID40717302
    • EN300-1697446
    • 1060809-57-5
    • 4-Fluoropyridine-2-sulfonylchloride
    • AKOS006333733
    • AB68088
    • GS2921
    • SCHEMBL20084399
    • Inchi: 1S/C5H3ClFNO2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H
    • InChI Key: MSLOKMZPIDTOAR-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C=CN=1)F)(=O)=O

Computed Properties

  • Exact Mass: 194.9557054g/mol
  • Monoisotopic Mass: 194.9557054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.4Ų

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Additional information on 4-fluoropyridine-2-sulfonyl Chloride

Comprehensive Overview of 4-Fluoropyridine-2-sulfonyl Chloride (CAS No. 1060809-57-5): Properties, Applications, and Industry Insights

4-Fluoropyridine-2-sulfonyl Chloride (CAS 1060809-57-5), a specialized sulfonating reagent, has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. As a fluorinated pyridine derivative, this compound serves as a critical intermediate in synthesizing bioactive molecules, particularly in the development of kinase inhibitors and antibacterial agents. The presence of both fluorine and sulfonyl chloride moieties enhances its reactivity, making it invaluable for cross-coupling reactions and heterocyclic functionalization.

Recent trends in drug discovery highlight the growing demand for fluorinated building blocks like 4-Fluoropyridine-2-sulfonyl Chloride. Researchers increasingly prioritize compounds that improve metabolic stability and target selectivity—key challenges addressed by this reagent. Its CAS number 1060809-57-5 frequently appears in patent literature related to anticancer drug candidates, reflecting its role in optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion).

The compound’s synthetic versatility aligns with industry shifts toward green chemistry. Innovations in catalytic sulfonylation now enable more efficient utilization of 4-Fluoropyridine-2-sulfonyl Chloride, reducing waste in API manufacturing (Active Pharmaceutical Ingredients). Analytical studies confirm its stability under nitrogen atmospheres, a feature critical for large-scale production workflows.

From a supply chain perspective, 1060809-57-5 exemplifies the need for reliable high-purity intermediates. Manufacturers emphasize HPLC-grade purity (>98%) to meet stringent GMP standards, particularly for preclinical research applications. The compound’s storage conditions (typically -20°C under inert gas) and handling protocols are frequently queried in technical forums, underscoring operational considerations.

Emerging applications in material science further expand the utility of 4-Fluoropyridine-2-sulfonyl Chloride. Its incorporation into photoactive polymers and electronic materials demonstrates cross-disciplinary potential. Researchers investigating organic semiconductors value its ability to modify electron transport layers, a hot topic in OLED technology development.

Quality control of CAS 1060809-57-5 involves advanced techniques like NMR spectroscopy and mass spectrometry to verify structural integrity. Regulatory databases increasingly document its REACH compliance status, addressing ESG (Environmental, Social, Governance) concerns in chemical procurement. These factors position it as a sustainable choice for medicinal chemistry projects.

Future research directions may explore continuous flow chemistry approaches to enhance the safety profile of sulfonyl chloride reactions. The compound’s role in proteolysis-targeting chimeras (PROTACs) also presents exciting opportunities, aligning with the targeted protein degradation paradigm revolutionizing therapeutic development.

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